(3-Nitro-4-oxidophenyl)acetate
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Overview
Description
(3-nitro-4-oxidophenyl)acetate is the dianion obtained by deprotonation of the phenol and carboxy functions of (4-hydroxy-3-nitrophenyl)acetic acid. It is a monocarboxylic acid anion and a phenolate anion. It is a conjugate base of a (4-hydroxy-3-nitrophenyl)acetate.
Scientific Research Applications
Oxidation and Claisen Condensation Products
(3-Nitro-4-oxidophenyl)acetate has been studied for its oxidation and Claisen condensation reactions. A study by Askam and Keeks (1969) explored the oxidation of 3-nitro-o-xylene with chromyl acetate, which led to the formation of 2-methyl-3-nitrobenzylidene diacetate. This research highlights the chemical's reactivity and potential in creating complex organic compounds (Askam & Keeks, 1969).
Corrosion Inhibition in Sea Water
In a study focused on corrosion inhibition, Ahmed (2018) synthesized new derivatives of 5-Nitro isatin, starting from 5-Nitro-3-(Ethyl imino acetate)-2-oxo indole. The research explored the use of these compounds for preventing corrosion in sea water, demonstrating the practical applications of nitrophenyl acetates in industrial settings (Ahmed, 2018).
Effects on Methanogenic Systems
Research by Haghighi Podeh, Bhattacharya, and Qu (1995) investigated the effects of nitrophenols, including compounds related to this compound, on acetate enrichment methanogenic systems. Their findings are crucial for understanding the environmental impact and treatment of waste containing nitrophenols (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Hydrolysis Catalyzed by Carbonic Anhydrase III
Tu, Thomas, Wynns, and Silverman (1986) conducted a study on the hydrolysis of 4-nitrophenyl acetate, a compound structurally similar to this compound. They discovered that carbonic anhydrase III from bovine skeletal muscle catalyzes this hydrolysis at a site different from its active site for CO2 hydration. This research provides insight into the enzymatic activity and potential biomedical applications of nitrophenyl acetates (Tu, Thomas, Wynns, & Silverman, 1986).
Properties
Molecular Formula |
C8H5NO5-2 |
---|---|
Molecular Weight |
195.13 g/mol |
IUPAC Name |
2-(3-nitro-4-oxidophenyl)acetate |
InChI |
InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)/p-2 |
InChI Key |
QBHBHOSRLDPIHG-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1CC(=O)[O-])[N+](=O)[O-])[O-] |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)[O-])[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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